1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Regioisomer discrimination Structural confirmation Analytical QC

1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951547-47-0) is a synthetic tetrazole-substituted urea bearing a 4-fluorophenyl group on the distal urea nitrogen and a 1-phenyl-1H-tetrazol-5-yl moiety connected via a methylene (–CH2–) bridge. The compound (MF C15H13FN6O, MW 312.30) belongs to a class historically explored as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors and more recently as endocannabinoid system modulators.

Molecular Formula C15H13FN6O
Molecular Weight 312.308
CAS No. 951547-47-0
Cat. No. B2944305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
CAS951547-47-0
Molecular FormulaC15H13FN6O
Molecular Weight312.308
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,23)
InChIKeyUGQUCJDACVRJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

951547-47-0 – 1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea Procurement & Structural Identity Guide


1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951547-47-0) is a synthetic tetrazole-substituted urea bearing a 4-fluorophenyl group on the distal urea nitrogen and a 1-phenyl-1H-tetrazol-5-yl moiety connected via a methylene (–CH2–) bridge. The compound (MF C15H13FN6O, MW 312.30) belongs to a class historically explored as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1] and more recently as endocannabinoid system modulators [2]. It is supplied as a research-chemical building block with a certified standard purity of 98% and batch-specific analytical documentation .

Why 1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea Cannot Be Interchanged with In-Class Analogs


Tetrazole-substituted ureas exhibit steep structure-activity relationships where seemingly minor modifications—regioisomeric swapping of the fluorophenyl ring, deletion of the methylene spacer, or halogen replacement—abruptly alter target engagement and selectivity. In the ACAT inhibitor series, moving from a direct N-tetrazole to a methylene-bridged architecture changes the conformational landscape of the urea pharmacophore [1]. In the FAAH/MAGL series, shifting substituents between the N-portion and distal phenyl ring alters selectivity from >141-fold FAAH preference to dual FAAH-MAGL inhibition [2]. Consequently, procurement of the exact regioisomer and substitution pattern verified by structural analysis is a prerequisite for reproducible pharmacology; generic substitution with a 'similar' tetrazole urea risks introducing an uncontrolled variable.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951547-47-0)


Regioisomeric Identity Verified by Chromatographic and Spectroscopic Discrimination from CAS 897623-93-7

The target compound 951547-47-0 bears the 4-fluorophenyl substituent on the urea nitrogen distal to the tetrazole, whereas its closest regioisomer CAS 897623-93-7 (1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea) places the 4-fluorophenyl on the tetrazole ring . The two regioisomers share the identical molecular formula (C15H13FN6O, MW 312.30) and are not distinguishable by mass alone. Bidepharm supplies 951547-47-0 with batch-specific HPLC, NMR, and GC data confirming regioisomeric identity at 98% purity .

Regioisomer discrimination Structural confirmation Analytical QC

4-Fluoro Substitution Confers Distinct Electronic and Lipophilic Properties Relative to Non-Fluorinated Parent (CAS 109442-38-8)

Compared to the non-fluorinated parent 1-phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 109442-38-8, C15H14N6O, MW 294.31), the 4-fluoro substitution in 951547-47-0 increases molecular weight by 18 Da and introduces a strong electron-withdrawing effect (Hammett σp = +0.06 for F vs σp = 0 for H) . In the ACAT inhibitor class, para-fluoro substitution on the distal phenyl ring has been associated with enhanced metabolic stability relative to unsubstituted phenyl, as demonstrated in the structurally related heterocyclic urea series where fluorinated analogs exhibited prolonged in vivo duration [1].

Halogen SAR Physicochemical properties Fluorine effect

Methylene (–CH2–) Spacer Between Tetrazole and Urea Distinguishes This Chemotype from Direct N-Tetrazole Urea ACAT Inhibitors

The target compound incorporates a methylene bridge between the tetrazole C5 and the urea nitrogen, contrasting with the direct N-tetrazole urea linkage found in the prototypical ACAT inhibitor series claimed in US Patent 5,362,744 [1] and exemplified by compound 2i which reduced plasma total cholesterol by 67% at 3 mg/kg in cholesterol-fed rats [2]. The methylene spacer introduces an additional rotational degree of freedom and increases the distance between the tetrazole and urea pharmacophores, which is predicted to alter the conformational ensemble accessible during target binding.

Chemotype differentiation Conformational flexibility ACAT inhibitor scaffold

Batch-Specific Analytical Documentation Enables Reproducible Procurement with 98% Purity Baseline

Bidepharm supplies 951547-47-0 with a standard purity of 98% and provides batch-specific analytical reports including NMR, HPLC, and GC . This level of documentation exceeds the '95% typical' offered by many catalog suppliers for research-grade tetrazole ureas . For comparison, the regioisomer CAS 897623-93-7 is available from the same vendor at identical purity (98%) with equivalent QC documentation, enabling controlled comparative studies where both compounds are sourced with matched quality metrics .

Quality control Reproducibility Procurement standard

Tetrazole-Urea Class Demonstrates ACAT Inhibitory Activity; Target Compound Represents a Structurally Distinct Methylene-Bridged Variant

The tetrazole-substituted urea class has established ACAT inhibitory activity, with lead compounds from the direct N-tetrazole urea series achieving nanomolar IC50 values in liver microsomal ACAT assays (e.g., compound PD 129337: IC50 = 17 nM [1]) and in vivo plasma total cholesterol reductions of 67% in cholesterol-fed rats [2]. While 951547-47-0 has not been individually profiled in published ACAT assays, its membership in the tetrazolylmethyl urea subclass positions it as a structurally differentiated probe for interrogating the contribution of linker geometry to ACAT pharmacology.

ACAT inhibition Lipid metabolism Atherosclerosis target

Recommended Application Scenarios for 1-(4-Fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (951547-47-0)


Regioisomer-Controlled Pharmacological Comparison with CAS 897623-93-7

Procure both 951547-47-0 and its regioisomer CAS 897623-93-7 from Bidepharm to conduct side-by-side pharmacological profiling. Because the two regioisomers share identical molecular formula and mass, only chromatographically verified sourcing (HPLC, NMR) can guarantee regioisomeric identity . Parallel testing in ACAT, FAAH, or panel-screening assays will directly quantify the pharmacological consequence of relocating the 4-fluorophenyl between the urea distal nitrogen and the tetrazole ring, providing novel SAR data for this scaffold.

Fluorine-Mediated Metabolic Stability and Target-Binding SAR

Use 951547-47-0 alongside the non-fluorinated parent (CAS 109442-38-8) to isolate the contribution of the 4-fluoro substituent to metabolic stability and target-binding affinity. In the structurally related heterocyclic urea ACAT inhibitor class, para-fluoro substitution has been associated with altered in vivo duration [1]. This pair provides a clean chemical probe set for fluorine-walk SAR studies.

Methylene-Bridge Linker Geometry SAR Probing

Deploy 951547-47-0 as a representative methylene-bridged tetrazolyl urea to investigate the role of linker flexibility in target engagement. Comparison with direct N-tetrazole ureas from the patent literature (US 5,362,744 [2]) enables evaluation of whether a single sp3 carbon insertion between the tetrazole and urea pharmacophores alters potency, selectivity, or binding kinetics at ACAT or related amidase targets.

Fragment-Based or Structure-Guided Lead Optimization Starting Point

Use 951547-47-0 as a fragment-like core (MW 312.30; 2 H-bond donors, 6 H-bond acceptors; tetrazole as carboxylic acid bioisostere) for structure-guided medicinal chemistry. The compound's methylene spacer and 4-fluorophenyl group provide synthetic handles and favorable physicochemical properties (moderate lipophilicity predicted for the fluorinated urea scaffold) for further derivatization toward ACAT, FAAH, or kinase targets.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.